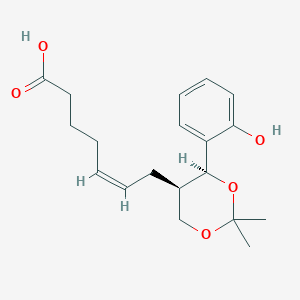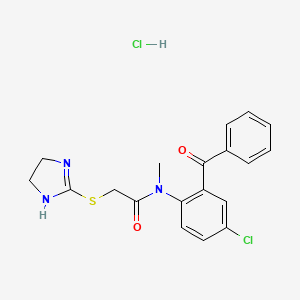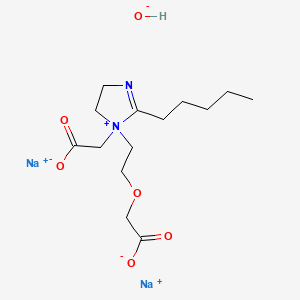
1H-Imidazolium, 1-(2-(carboxymethoxy)ethyl)-1-(carboxymethyl)-4,5-dihydro-2-pentyl-, hydroxide, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazolium, 1-(2-(carboxymethoxy)ethyl)-1-(carboxymethyl)-4,5-dihydro-2-pentyl-, hydroxide, disodium salt is a complex organic compound belonging to the imidazolium family. Imidazolium compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by its unique structure, which includes carboxymethoxy and carboxymethyl groups, as well as a pentyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazolium, 1-(2-(carboxymethoxy)ethyl)-1-(carboxymethyl)-4,5-dihydro-2-pentyl-, hydroxide, disodium salt typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core can be synthesized through the reaction of an imidazole derivative with an alkylating agent under basic conditions.
Introduction of Carboxymethoxy and Carboxymethyl Groups: The carboxymethoxy and carboxymethyl groups can be introduced through esterification reactions using appropriate carboxylic acids and alcohols.
Addition of the Pentyl Chain: The pentyl chain can be added through a nucleophilic substitution reaction using a pentyl halide.
Formation of the Disodium Salt: The final step involves the neutralization of the hydroxide group with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Imidazolium, 1-(2-(carboxymethoxy)ethyl)-1-(carboxymethyl)-4,5-dihydro-2-pentyl-, hydroxide, disodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated imidazolium derivatives.
Applications De Recherche Scientifique
1H-Imidazolium, 1-(2-(carboxymethoxy)ethyl)-1-(carboxymethyl)-4,5-dihydro-2-pentyl-, hydroxide, disodium salt has various scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the formulation of ionic liquids and as a stabilizer in electrochemical devices.
Mécanisme D'action
The mechanism of action of 1H-Imidazolium, 1-(2-(carboxymethoxy)ethyl)-1-(carboxymethyl)-4,5-dihydro-2-pentyl-, hydroxide, disodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it can disrupt cell membranes and interfere with cellular processes, leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Imidazolium, 1-methyl-3-pentyl-, chloride
- 1H-Imidazolium, 1-(2-hydroxyethyl)-3-methyl-, bromide
- 1H-Imidazolium, 1-butyl-3-methyl-, iodide
Uniqueness
1H-Imidazolium, 1-(2-(carboxymethoxy)ethyl)-1-(carboxymethyl)-4,5-dihydro-2-pentyl-, hydroxide, disodium salt is unique due to its combination of carboxymethoxy and carboxymethyl groups, which confer specific chemical properties and reactivity. The presence of the pentyl chain also enhances its hydrophobicity and potential interactions with biological membranes.
Propriétés
Numéro CAS |
70776-33-9 |
|---|---|
Formule moléculaire |
C14H24N2Na2O6 |
Poids moléculaire |
362.33 g/mol |
Nom IUPAC |
disodium;2-[1-[2-(carboxylatomethoxy)ethyl]-2-pentyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide |
InChI |
InChI=1S/C14H24N2O5.2Na.H2O/c1-2-3-4-5-12-15-6-7-16(12,10-13(17)18)8-9-21-11-14(19)20;;;/h2-11H2,1H3,(H-,17,18,19,20);;;1H2/q;2*+1;/p-2 |
Clé InChI |
NUWKYWVFINOCSW-UHFFFAOYSA-L |
SMILES canonique |
CCCCCC1=NCC[N+]1(CCOCC(=O)[O-])CC(=O)[O-].[OH-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


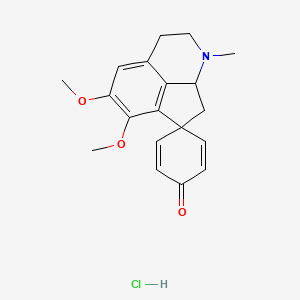
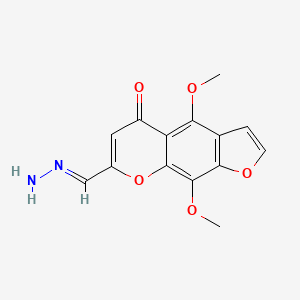

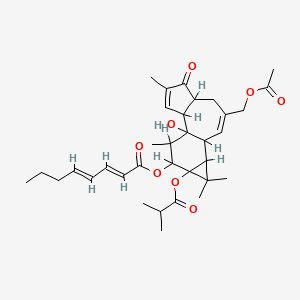
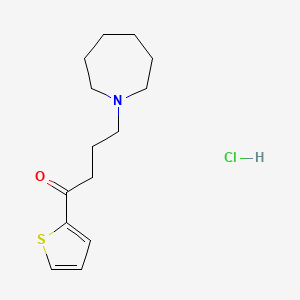
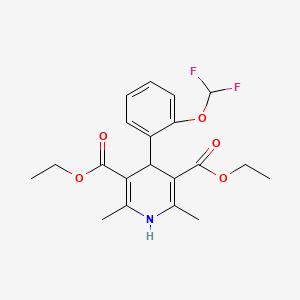

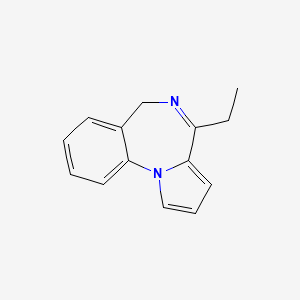

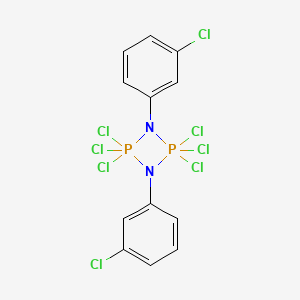
![(6aR,10aR)-3-hept-1-ynyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12766045.png)
